

GLPG2938: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GLPG2938	
Cat. No.:	B15570106	Get Quote

Introduction: **GLPG2938** is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P₂). Mounting evidence suggests that the S1P/S1P₂ signaling axis plays a crucial role in the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).[1][2] By blocking this pathway, **GLPG2938** represents a promising therapeutic candidate for IPF, a chronic and progressive lung disease with limited treatment options. This document provides a comprehensive technical overview of **GLPG2938**, summarizing its chemical properties, mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Chemical Structure and Properties

GLPG2938 is a complex heterocyclic molecule containing pyridine and pyridazine cores. Its systematic IUPAC name is 1-[2-ethoxy-6-(trifluoromethyl)pyridin-4-yl]-3-({5-methyl-6-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]pyridazin-3-yl}methyl)urea.[3]

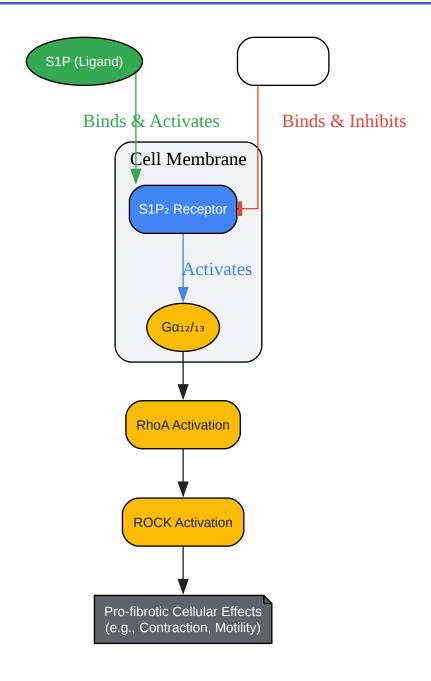


Property	Value	Reference
IUPAC Name	1-[2-ethoxy-6- (trifluoromethyl)pyridin-4-yl]-3- ({5-methyl-6-[1-methyl-3- (trifluoromethyl)-1H-pyrazol-4- yl]pyridazin-3-yl}methyl)urea	[3]
CAS Number	2130996-00-6	[3][4]
Molecular Formula	C20H19F6N7O2	[4]
Molecular Weight	503.40 g/mol	[4]
Appearance	White to off-white solid powder	MedChemExpress
Purity	≥98%	[4]
SMILES	CC1=CC(CNC(=O)NC2C=C(N =C(C=2)OCC)C(F) (F)F)=NN=C1C1=CN(C)N=C1 C(F)(F)F	[3]
InChIKey	MGJMUVKYINFAQC- UHFFFAOYSA-N	[4]

Mechanism of Action and Signaling Pathway

GLPG2938 functions as a selective antagonist at the S1P₂ receptor, a G protein-coupled receptor (GPCR). The binding of the natural ligand, sphingosine-1-phosphate (S1P), to S1P₂ primarily initiates downstream signaling through the $G\alpha_{12}/_{13}$ family of G proteins. This activation leads to the stimulation of the Rho/Rho-associated coiled-coil containing kinase (ROCK) pathway, which is a key regulator of cellular contraction, motility, and fibrotic processes. By competitively inhibiting S1P binding, **GLPG2938** effectively blocks this signaling cascade, thereby mitigating the pro-fibrotic effects mediated by S1P₂.





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Caption: S1P2 receptor signaling pathway and point of inhibition by GLPG2938.

Preclinical Efficacy Data In Vitro Activity

GLPG2938 demonstrates high potency in cell-based functional assays relevant to fibrosis. It effectively inhibits S1P-induced calcium flux and the release of pro-inflammatory cytokines.



Assay	Cell Line	Endpoint	IC50 (nM)	Reference
S1P ₂ Calcium Flux	CHO (human S1P ₂ overexpression)	S1P-induced Ca ²⁺ mobilization	8.8	[4]
IL-8 Release	HFL1 (Human Fetal Lung Fibroblasts)	S1P-induced IL-8 release	0.6	[4]
Fibroblast Contraction	Human Pulmonary Fibroblasts	S1P-mediated contraction	-	[5][6]

In Vivo Efficacy

The anti-fibrotic potential of **GLPG2938** was confirmed in the bleomycin-induced pulmonary fibrosis mouse model, a standard for preclinical IPF research.

Animal Model	Dosing (p.o.)	Key Finding	Reference
Male C57BL/6 Mice	1, 3, 10, 30 mg/kg	Statistically significant reduction of the Ashcroft score (a measure of lung fibrosis) at all tested doses.	[4][6]
Male C57BL/6 Mice	1, 3, 10, 30 mg/kg	Prevention of epithelial damage, structural distortion, and inflammation.	[4]

Pharmacokinetics and Safety

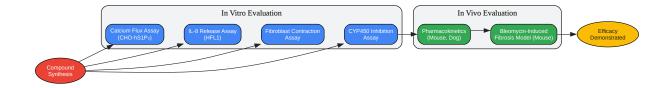
GLPG2938 exhibits favorable pharmacokinetic properties, including a long half-life and good oral bioavailability.[6] Importantly, it shows a low potential for drug-drug interactions via cytochrome P450 inhibition.



Parameter	Value	Reference
Pharmacokinetics	Good bioavailability, long half- life, low clearance	[6]
CYP 1A2, 2C9, 2D6, 3A4 Inhibition	IC ₅₀ > 100 μM	[7]
CYP 2C19 Inhibition	IC50 > 33 μM	[7]

Experimental Protocols

The following sections summarize the key methodologies used to characterize **GLPG2938**. These protocols are based on standard techniques in the field and the specific studies cited in Mammoliti et al., 2021.



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Caption: General preclinical evaluation workflow for GLPG2938.

S1P-Induced Calcium Flux Assay

- Cell Culture: Chinese Hamster Ovary (CHO) cells stably overexpressing the human S1P₂ receptor are cultured in appropriate media until confluent.
- Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.



- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
- Compound Incubation: GLPG2938 at various concentrations is added to the wells and incubated for a defined period (e.g., 15-30 minutes).
- Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR).

 Baseline fluorescence is measured before the addition of an EC₈₀ concentration of S1P.
- Data Analysis: The change in fluorescence intensity upon S1P stimulation is recorded. IC₅₀ curves are generated by plotting the inhibition of the S1P-induced calcium signal against the concentration of **GLPG2938**.

Human Pulmonary Fibroblast Contraction Assay

- Cell Culture: Primary Human Pulmonary Fibroblasts (HPF) are cultured in fibroblast growth medium.
- Collagen Gel Preparation: A solution of type I collagen is prepared on ice and neutralized.
 HPF are trypsinized, resuspended in a serum-free medium, and mixed with the collagen solution.
- Gel Polymerization: The cell-collagen mixture is dispensed into a 24-well plate and allowed to polymerize at 37°C for 1 hour.[8][9]
- Treatment: Culture medium containing various concentrations of **GLPG2938** is added on top of the gels. After a pre-incubation period, S1P is added to stimulate contraction.
- Contraction Measurement: The gels are gently detached from the well sides.[10] The area or diameter of the collagen gel is measured at specified time points (e.g., 24, 48 hours) using imaging software.
- Data Analysis: The degree of contraction is calculated relative to vehicle-treated controls.
 The ability of GLPG2938 to prevent S1P-mediated contraction is quantified.

Bleomycin-Induced Pulmonary Fibrosis Model

• Animals: Male C57BL/6 mice (8-10 weeks old) are used.[11]



- Fibrosis Induction: Mice are anesthetized, and a single intratracheal instillation of bleomycin (e.g., 0.005 U/g) is administered to induce lung injury and subsequent fibrosis.[11][12] Control animals receive sterile saline.
- Compound Administration: **GLPG2938** is formulated in an appropriate vehicle and administered orally (p.o.) once daily, starting either before (preventive regimen) or several days after (therapeutic regimen) the bleomycin challenge.[2]
- Study Termination: At a predetermined endpoint (e.g., Day 14 or 21), mice are euthanized. [13]
- Endpoint Analysis:
 - Histology: Lungs are harvested, fixed, sectioned, and stained (e.g., Masson's Trichrome).
 The severity of fibrosis is scored by a blinded pathologist using the Ashcroft scoring system.[12][14]
 - Biochemical Markers: Bronchoalveolar lavage fluid (BALF) can be collected to analyze inflammatory cell counts and cytokine levels. Lung tissue can be homogenized to measure hydroxyproline content as a quantitative marker of collagen deposition.[15]
- Statistical Analysis: The effect of GLPG2938 on the Ashcroft score and other markers is compared between the treated and vehicle groups using appropriate statistical tests.

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References

• 1. Discovery of the S1P2 Antagonist GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3- [[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

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- 2. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. researchgate.net [researchgate.net]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. Investigating Fibroblast-Induced Collagen Gel Contraction Using a Dynamic Microscale Platform PMC [pmc.ncbi.nlm.nih.gov]
- 11. A mouse model of chronic idiopathic pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vivo antioxidant treatment protects against bleomycin-induced lung damage in rats -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GLPG2938: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570106#glpg2938-chemical-structure-and-properties]

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